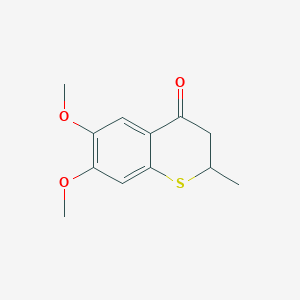
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as DMTS, is a synthetic compound that belongs to the thiochromene family. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The exact mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is not fully understood, but it is thought to act by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory and antioxidant effects, as well as anticancer and neuroprotective properties. It has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in laboratory experiments is its relatively low toxicity and high solubility in aqueous solutions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its limited availability, which may make it difficult for some researchers to obtain.
Future Directions
There are several potential future directions for research involving 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one and to identify other potential therapeutic targets for this compound.
Synthesis Methods
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is typically synthesized through a multi-step process involving the reaction of 2-methyl-3-bromo-1,4-dimethoxybenzene with thiourea and sodium hydroxide. The resulting product is then subjected to a series of purification steps to obtain pure 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one.
Scientific Research Applications
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O3S/c1-7-4-9(13)8-5-10(14-2)11(15-3)6-12(8)16-7/h5-7H,4H2,1-3H3 |
InChI Key |
DEWXZFBKYPVHDF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
Canonical SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

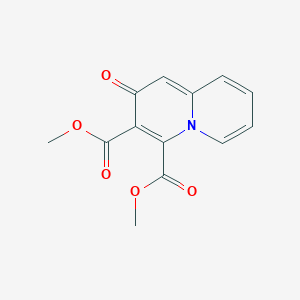
![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
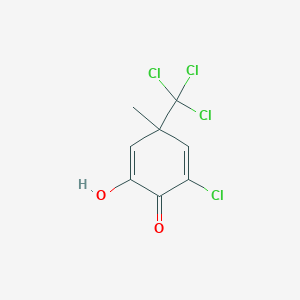

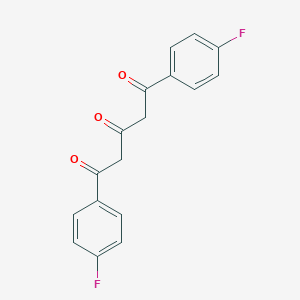
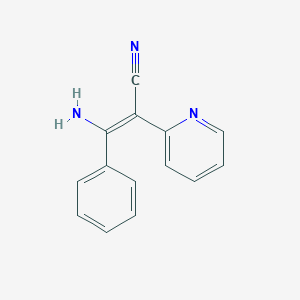
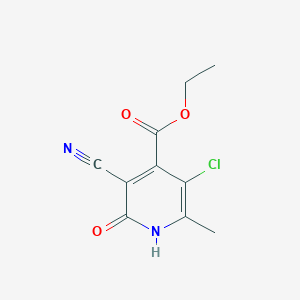
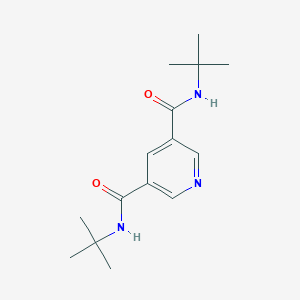
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
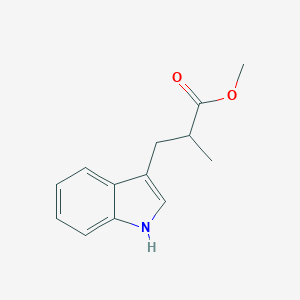
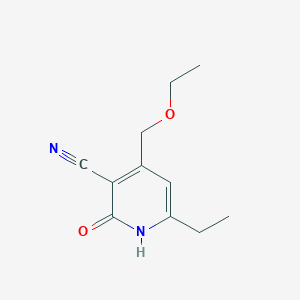
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)